6,8-diiodo-3-(2-oxo-2-(thiophen-2-yl)ethyl)quinazolin-4(3H)-one
Description
Properties
CAS No. |
669762-29-2 |
|---|---|
Molecular Formula |
C14H8I2N2O2S |
Molecular Weight |
522.10 g/mol |
IUPAC Name |
6,8-diiodo-3-(2-oxo-2-thiophen-2-ylethyl)quinazolin-4-one |
InChI |
InChI=1S/C14H8I2N2O2S/c15-8-4-9-13(10(16)5-8)17-7-18(14(9)20)6-11(19)12-2-1-3-21-12/h1-5,7H,6H2 |
InChI Key |
BHIJQNDVNNLPQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)CN2C=NC3=C(C2=O)C=C(C=C3I)I |
Origin of Product |
United States |
Biological Activity
6,8-Diiodo-3-(2-oxo-2-(thiophen-2-yl)ethyl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. Quinazolinones are known for their potential as pharmacologically active agents, including anticancer, antibacterial, antifungal, and anticonvulsant properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. The general synthetic pathway includes the formation of a quinazolinone core followed by iodination and substitution reactions to introduce the thiophene moiety.
Anticancer Activity
Recent studies have demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study indicated that derivatives of quinazolinones could inhibit cell growth in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The compound this compound has shown promising results in reducing cell viability in these lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6,8-Diiodo... | MCF-7 | 12.5 | Apoptosis induction |
| 6,8-Diiodo... | HeLa | 15.0 | Cell cycle arrest |
Antibacterial and Antifungal Properties
Quinazolinones have also been evaluated for their antibacterial and antifungal activities. Preliminary screening suggests that 6,8-diiodo derivatives possess moderate activity against Gram-positive bacteria and certain fungal strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.
Table 2: Antimicrobial Activity
| Compound Name | Bacteria/Fungi | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6,8-Diiodo... | Staphylococcus aureus | 32 µg/mL |
| 6,8-Diiodo... | Candida albicans | 64 µg/mL |
Case Studies
- Cytotoxic Evaluation : A study synthesized a series of quinazolinone derivatives and evaluated their cytotoxic effects using MTT assays. The results indicated that compounds with electron-withdrawing groups at specific positions exhibited enhanced cytotoxicity compared to others .
- Mechanistic Insights : Research focused on the mechanisms by which quinazolinones induce apoptosis in cancer cells revealed that these compounds activate caspase pathways and influence mitochondrial membrane potential .
Comparison with Similar Compounds
Key Observations :
- Conversely, methoxy groups in 4l improve solubility and electron-donating properties .
- Synthesis : Both compounds likely employ palladium-catalyzed cross-coupling (e.g., Suzuki reactions). The high yield (81%) for 4l suggests efficient optimization, whereas the target compound’s synthesis may require adjustments for steric hindrance from iodine substituents.
Electronic and Computational Insights
Such studies typically evaluate:
- HOMO-LUMO gaps : Electron-withdrawing iodine substituents may lower the LUMO energy, enhancing electrophilic reactivity.
- Dipole moments : The thiophene moiety could increase dipole asymmetry compared to 4l ’s symmetric methoxyphenyl groups .
Crystallographic Analysis
The SHELX software suite () is a standard tool for crystal structure determination. For 4l , crystallographic data (e.g., bond lengths, angles) would clarify conformational stability. The target compound’s iodine atoms may introduce challenges in crystallization due to heavy-atom effects, necessitating advanced refinement protocols like those in SHELXL .
Preparation Methods
Preparation of 2-Amino-3,5-Diiodobenzoic Acid
The synthesis begins with 2-amino-3,5-diiodobenzoic acid, a precursor critical for introducing iodine atoms at the 6 and 8 positions of the quinazolinone ring. This compound is commercially available or synthesized via iodination of 2-aminobenzoic acid using iodine monochloride (ICl) in acetic acid, achieving regioselective diiodination at the 3 and 5 positions.
Acetylation to Form Benzoxazinone Derivatives
Reaction of 2-amino-3,5-diiodobenzoic acid with acetic anhydride under reflux conditions forms 6,8-diiodo-2-methyl-4H-benzo[d]oxazin-4-one. This intermediate is pivotal for subsequent ring closure:
- Conditions : Reflux in acetic anhydride (1 hour, 85% yield).
- Mechanism : Acetylation of the amino group followed by intramolecular cyclization eliminates water, forming the oxazinone ring.
Quinazolinone Ring Closure
Nucleophilic Displacement with Thiophene-2-Acetylhydrazine
The benzoxazinone intermediate undergoes nucleophilic displacement with thiophene-2-acetylhydrazine to introduce the thiophen-2-yl ethyl moiety. Key steps include:
Microwave-Assisted Cyclization
Microwave irradiation accelerates the cyclization step, reducing reaction time from hours to minutes:
- Conditions : 150°C, 300 W, 15–20 minutes.
- Advantages : Enhanced yields (up to 76%) and reduced byproduct formation compared to conventional heating.
Alternative Routes via Hydrazide Intermediates
Hydrazinolysis of Benzoxazinones
Hydrazine hydrate reacts with 6,8-diiodo-2-methyl-4H-benzo[d]oxazin-4-one to form 3-amino-6,8-diiodo-2-methylquinazolin-4(3H)-one:
Condensation with Thiophene-2-Carbaldehyde
A one-pot condensation strategy employs 2-aminobenzamide and thiophene-2-carbaldehyde in dimethylformamide (DMF):
Iodination Strategies
Direct Iodination of Quinazolinone Core
Post-cyclization iodination using iodine and silver triflate (AgOTf) in dichloromethane introduces iodine atoms at the 6 and 8 positions:
Pre-Iodination of Aromatic Precursors
Iodination of 2-aminobenzoic acid prior to cyclization ensures regioselective diiodination, avoiding competing reactions at the quinazolinone stage.
Purification and Characterization
Recrystallization Techniques
Spectroscopic Validation
- IR : Peaks at 1671 cm⁻¹ (C=O), 1594 cm⁻¹ (C=N), and 848 cm⁻¹ (C-I).
- ¹H NMR : Singlets at δ 8.46 ppm (C4-H), δ 7.56 ppm (thiophene β-H).
- Mass Spec : Molecular ion peak at m/z 522.10 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Optimization Strategies
Solvent Systems
Catalytic Enhancements
- DABCO (1,4-diazabicyclo[2.2.2]octane) : Accelerates Michael addition steps in thiophene side-chain incorporation.
- Palladium catalysts : Explored for cross-coupling but limited by iodine’s oxidative sensitivity.
Challenges and Limitations
- Iodine volatility : High-temperature steps risk iodine sublimation, requiring sealed systems.
- Thiophene stability : Thiophene-2-carbaldehyde degrades under prolonged reflux, necessitating controlled conditions.
- Byproduct formation : Competing reactions at the quinazolinone N3 position reduce yields in alkylation steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
